

Synthesis and characterization of novel Quazinone derivatives

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An In-Depth Technical Guide to the Synthesis and Characterization of Novel Quinazolinone Derivatives

Introduction

Quinazolinone and its derivatives represent a crucial class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrimidine ring.[1] In the realm of medicinal chemistry, the quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[2] This versatility has led to the development of numerous quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] Many clinically approved drugs, such as Prazosin and Doxazosin, feature this core structure.[2]

The therapeutic potential of these compounds is heavily influenced by the nature and position of various substituents on the quinazolinone nucleus.[5] Consequently, the ongoing design and synthesis of novel derivatives are a primary focus for researchers aiming to develop more potent and selective therapeutic agents.[4] This guide provides a detailed overview of contemporary synthetic strategies, comprehensive characterization techniques, and key structure-activity relationships pertinent to the development of new quinazolinone-based drug candidates.

Synthetic Strategies for Quinazolinone Derivatives



The synthesis of the quinazolinone core can be achieved through various methods, ranging from traditional cyclocondensation reactions to modern metal-catalyzed and microwave-assisted protocols.[1] The choice of method often depends on the desired substitution pattern, reaction efficiency, and environmental considerations.

Common Synthetic Approaches Include:

- Cyclocondensation Reactions: A foundational method often involving the reaction of anthranilic acid or its derivatives with amides, acyl chlorides, or other reagents to form the heterocyclic ring system.[1][6]
- Metal-Mediated Synthesis: The use of catalysts like palladium and copper allows for more complex and efficient bond formations, enabling the synthesis of diverse derivatives under mild conditions.[1]
- Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[1][7]
- Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[1]
- One-Pot Synthesis: These procedures involve multiple reaction steps in a single flask without isolating intermediates, improving efficiency and reducing waste.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific research. Below are representative protocols for the synthesis of key intermediates and final quinazolinone compounds.

Protocol 1: Synthesis of 6,8-diiodo-2-methyl-4H-benzo[d][1][3]oxazin-4-one (Intermediate)[8]

- Reactants: 2-amino-3,5-diiodobenzoic acid (0.01 mol, 3.88 g) and acetic anhydride.
- Procedure: The 2-amino-3,5-diiodobenzoic acid is refluxed with an appropriate amount of acetic anhydride for one hour.



- Work-up: The residue obtained is evaporated to complete dryness. After cooling, it is washed several times with petroleum ether.
- Purification: The resulting solid is collected by filtration and dried in the absence of moisture to yield the benzoxazinone intermediate.
- Characterization Data:

Yield: 85%

Melting Point: 185–187 °C

¹H NMR (DMSO-d₆): δ 1.21 (s, 3H, CH₃), 7.21–8.19 (m, 2H, Ar–H)

MS (EI) m/z: 413.8 [M + 1]

Protocol 2: Synthesis of 3-Substituted Quinazolinone Derivatives (General Procedure)[8]

- Reactants: 6,8-diiodo-2-methyl-4H-benzo[d][1][3]oxazin-4-one (0.01 mol, 4.13 g) and the appropriate sulfonamide derivative (0.01 mol).
- Procedure: The benzoxazinone intermediate and the selected sulfonamide are mixed in 100 ml of dry pyridine and refluxed for six hours.
- Work-up: After cooling, the mixture is treated with a small amount of 10% hydrochloric acid and poured onto crushed ice.
- Purification: The crystals that form are collected by filtration and recrystallized from ethanol
 or glacial acetic acid to yield the final quinazolinone derivatives.
- Yield: 62% to 76%.

Protocol 3: Synthesis of Hydrazone-Based Quinazolinone Derivatives[9]

 Reactants: A 2-hydrazino-quinazolinone intermediate (5 mmol) and an appropriate aryloxybenzaldehyde or dialkylaminobenzaldehyde (5 mmol).



- Procedure: The reactants are mixed in 50 mL of absolute ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for 6 hours.
- Work-up: The reaction mixture is cooled. The precipitate that forms upon cooling is collected by filtration.
- Purification: The solid is washed with water and then recrystallized from ethanol to give the final hydrazone derivative.

Characterization of Novel Quinazolinone Derivatives

The structural confirmation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For quinazolinones, characteristic peaks include the C=O stretch of the quinazolinone ring (around 1680 cm⁻¹) and C=N stretching vibrations.[10]
- Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers information about its fragmentation pattern, further confirming the structure. Highresolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
- Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared against the calculated theoretical values to confirm the molecular formula.

Data Presentation

Quantitative data from synthesis and biological evaluations are summarized below for clarity and comparative analysis.



Table 1: Synthesis and Characterization Data for Selected Quinazolinone Derivatives

Compound ID	Synthetic Method	Yield (%)	Melting Point (°C)	Molecular Formula	Reference
2	Acetic Anhydride Reflux	85	185-187	C9H5l2NO2	[8]
4-11	Nucleophilic Displacement	62-76	>300	Varies	[8]
3(a-h)	Claisen- Schmidt Condensation	75-83	Varies	Varies	[10]

| 6d | Acetic Acid-Catalyzed Condensation | N/A | N/A | C33H30FN5O4S |[9] |

Table 2: Spectroscopic Data for a Representative Quinazolinone Derivative (Compound: N-(4-((6,8-diiodo-2-methyl-4-oxoquinazolin-3(4H)-yl)amino)phenylsulfonyl)benzamide)[8]

Technique	Observed Data		
¹ H NMR (DMSO-d ₆)	δ 2.33 (s, 3H, CH ₃), 6.71–8.26 (m, 11H, Ar–H), 8.37 (s, 1H, NH)		
¹³ C NMR (DMSO-d ₆)	δ 48.51, 84.9, 95.3, 121.5, 123.2, 127.5, 128.3, 129, 132.6, 134.3, 135, 137.6, 140.7, 146.2, 154.9, 163, 172.2		
MS (EI) m/z	671.8 [M + 1]		

| Elemental Analysis | Calcd: C, 39.36; H, 2.25; N, 6.26. Found: C, 39.51; H, 2.47; N, 6.47. |

Table 3: Biological Activity of Novel Quinazolinone Derivatives



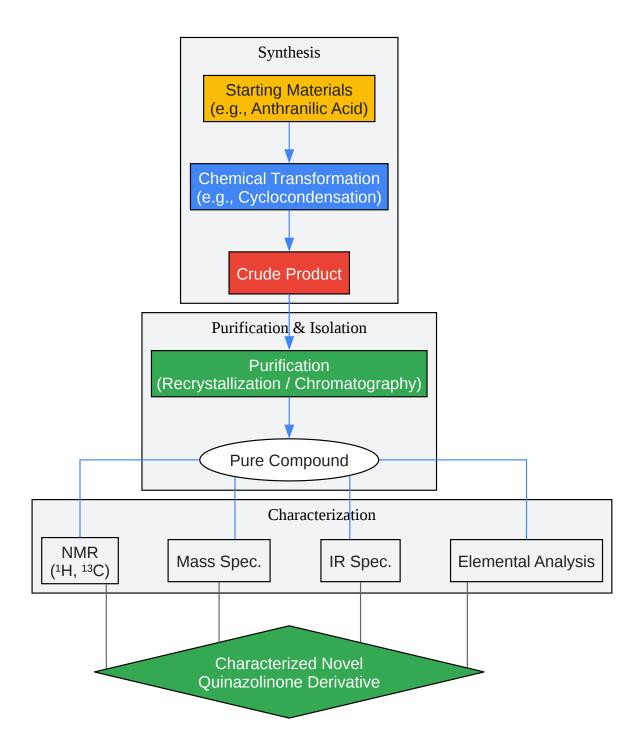
Compound ID	Activity Type	Target/Assay	Potency (IC50 / MIC / GI50)	Reference
VI	Antileishmania I	Leishmania	ID50: 11.04– 29.34 μΜ	[11]
Various	Anticancer	MCF-7 (Breast Cancer)	IC50: 3.35 to 6.81 mg/ml	[1]
3	Antioxidant	DPPH Assay	IC50: 16.84 - 18.78 μg/mL	[12]
6d	Anticancer	NCI-H460 (Lung Cancer)	Gl50: 0.789 μM	[9]
6d	Enzyme Inhibition	EGFR	IC50: 0.069 μM	[9]
107	Antibacterial	E. coli, S. aureus, P. aeruginosa	MIC: 0.39 - 1.56 μg/ml	[13]

| 108 | Antifungal | C. albicans, A. flavus | MIC: 0.78 - 1.56 μ g/ml |[13] |

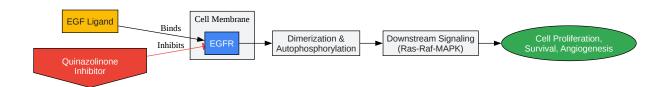
Visualizations: Workflows and Pathways

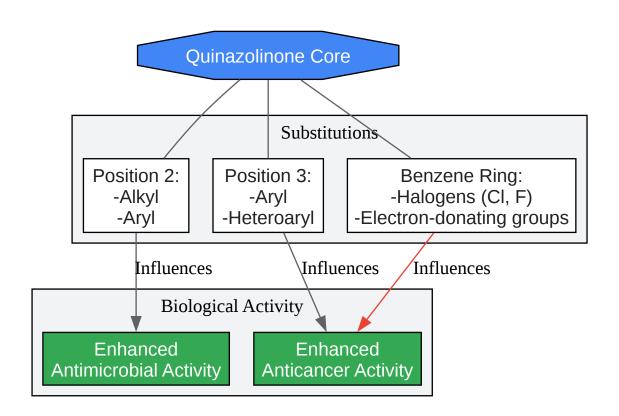
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.











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